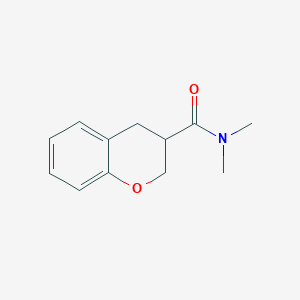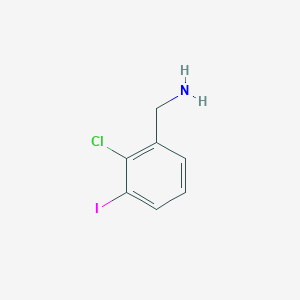
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols exist for the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoic acid group attached to a hydroxymethyl-substituted cyclohexyl group. The compound contains a total of 41 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound often involve reactions at the benzylic position . For example, free radical reactions can occur with N-bromosuccinimide (NBS), where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH) .Scientific Research Applications
Metabolism in Bacteria
- Research has shown that certain benzoic acid derivatives are metabolized by bacteria into catechol, indicating their role in microbial benzoic acid metabolism. This process involves enzymatic conversion and suggests these compounds' utility in studying microbial degradation pathways (Reiner, 1971).
Antibacterial Activity
- Novel hybrid derivatives of 3-hydroxy benzoic acid have been synthesized and tested for antibacterial activity, highlighting their potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Hydroxylation and Oxidation Studies
- Studies on the hydroxylation of benzoic acids to produce salicylic acid using iron-assisted methods under mild conditions reveal the chemical transformation potential of benzoic acid derivatives (Taktak et al., 2005).
Material Sciences and Liquid Crystal Research
- Benzoic acid derivatives have been used to create polymerizable liquid crystalline structures, offering insights into material science and nanotechnology applications (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
- The crystal structure analysis of substituted benzoic acid derivatives has provided valuable information on intermolecular hydrogen bonds and their implications for molecular design (Betz, Gerber, & Schalekamp, 2011).
Biosynthesis of Natural Products
- Research into the biosynthesis of 3,5-AHBA-derived natural products from benzoic acid precursors has expanded understanding of natural product biosynthesis pathways (Kang, Shen, & Bai, 2012).
Mechanism of Action
While the specific mechanism of action for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is not known, benzoic acid, a related compound, is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Relevant Papers Several papers have been identified that may be relevant to this compound. These include a paper on the catalytic protodeboronation of pinacol boronic esters , a paper on the mechanism and kinetic study of the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere , and several papers related to the properties and uses of benzoic acid . These papers could provide further insights into the properties and potential uses of this compound.
properties
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCMAJXHRGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)
![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2724662.png)
![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide](/img/structure/B2724664.png)
![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2724667.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)
![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
